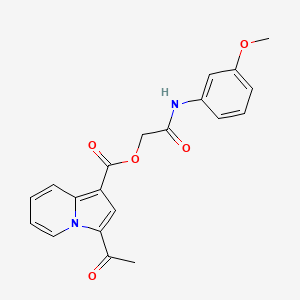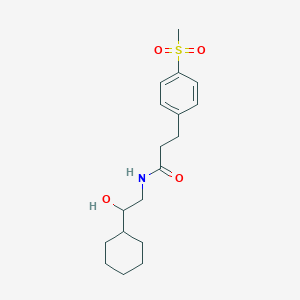
2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate, also known as MAOC, is a synthetic compound with potential applications in scientific research. It belongs to the class of indolizine derivatives, which have been studied extensively for their biological activities.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Farouk, Ibrahim, and El-Gohary (2021) explored the synthesis and chemical reactivity of a compound similar to 2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate. They investigated the compound's behavior towards primary and heterocyclic amines, leading to the creation of various nitrogen heterocyclic compounds like pyrazoles and pyrimidines. This research highlights the versatility of such compounds in synthesizing diverse chemical structures (Farouk et al., 2021).
Biological Evaluation and Cytotoxicity
- Hassan, Hafez, and Osman (2014) synthesized derivatives similar to the compound , demonstrating their potential in cytotoxicity against cancer cells. Such findings indicate the potential of these compounds in medical research, particularly in developing treatments for various cancers (Hassan et al., 2014).
Green Synthesis Methods
- Zolfigol et al. (2013) employed green chemistry principles to synthesize pyranopyrazoles, using a compound structurally related to 2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate. Their method highlights the importance of environmentally friendly approaches in chemical synthesis (Zolfigol et al., 2013).
Anticonvulsant Activity and Sodium Channel Blocking
- Unverferth et al. (1998) discovered that derivatives of a similar compound exhibited considerable anticonvulsant activity with minimal neurotoxicity. This suggests their potential use in developing new anticonvulsant drugs (Unverferth et al., 1998).
Synthesis of Novel Indole-Benzimidazole Derivatives
- Wang, Liu, Xu, Jiang, and Kang (2016) focused on the synthesis of indole-benzimidazole derivatives, showcasing the compound's utility in creating complex chemical structures, potentially useful in various scientific applications (Wang et al., 2016).
Photouncaging System and Red Light-Releasable Caged Carboxylic Acids
- Watanabe, Terao, Niwa, and Hosoya (2021) developed a method for caging a range of carboxylic acids with indolizines, enhancing the practicality of photouncaging systems. This research demonstrates the innovative use of such compounds in developing light-responsive materials (Watanabe et al., 2021).
properties
IUPAC Name |
[2-(3-methoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13(23)18-11-16(17-8-3-4-9-22(17)18)20(25)27-12-19(24)21-14-6-5-7-15(10-14)26-2/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQQLRZGYPICMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2876704.png)
![N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide](/img/structure/B2876705.png)
![2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2876708.png)

![N-(4-ethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2876710.png)

![N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2876714.png)

![Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2876718.png)

![Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876721.png)
![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)
![5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2876725.png)